1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol: Physicochemical Profiling and Stability in Drug Design
1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol: Physicochemical Profiling and Stability in Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a specialized fluorinated building block that combines a lipophilic pyrrolidine ring, a hydrogen-bonding secondary alcohol, and a strongly electron-withdrawing trifluoromethyl (-CF3) group. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth technical analysis of this molecule's physicochemical properties, structural stability, and the rigorous analytical workflows required to validate its utility in drug development.
Molecular Architecture & Physicochemical Profiling
The structural formula of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (C7H12F3NO) presents a fascinating case study in electronic modulation. The placement of the -CF3 group adjacent to the secondary alcohol fundamentally alters the molecule's electronic landscape.
The strong electron-withdrawing nature of the -CF3 group exerts a powerful inductive effect, which significantly lowers the pKa of the adjacent hydroxyl group[1]. This acidification enhances the alcohol's capacity to act as a potent hydrogen-bond donor, a critical feature for establishing strong target protein engagement[1]. Furthermore, the introduction of fluorine modulates the basicity of the pyrrolidine nitrogen and increases the overall lipophilicity (LogP/LogD) of the scaffold. This delicate balance of properties facilitates better passive membrane permeability while maintaining aqueous solubility[2].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol |
| CAS Registry Number | 959045-77-3[3] |
| Molecular Formula | C7H12F3NO[3] |
| Molecular Weight | 183.17 g/mol [3] |
| Structural Features | Trifluoromethyl group, secondary alcohol, pyrrolidine ring |
| Estimated pKa (Amine) | ~8.5 - 9.0 (Modulated by inductive effects)[4] |
| Estimated pKa (Alcohol) | ~11.0 - 12.0 (Lowered by adjacent CF3)[1] |
Chemical & Metabolic Stability
Fluorination is a field-proven strategy to block metabolically labile sites on a drug scaffold[2]. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), rendering the trifluoromethyl group highly resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes[2].
In the context of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, the -CF3 group provides both steric and electronic shielding to the adjacent secondary alcohol, significantly reducing its susceptibility to oxidation into a ketone. The pyrrolidine ring, while typically prone to α-oxidation, benefits from the altered electron distribution and the steric bulk of the neighboring fluorinated moiety, leading to an extended metabolic half-life[5].
Experimental Workflows (Methodologies)
Analytical workflows must be self-validating systems to ensure data integrity. The following protocols detail the rigorous characterization of this molecule.
Protocol 1: Potentiometric Determination of pKa and LogD
Causality: Potentiometric titration is strictly preferred over computational estimation here. The complex interplay between the highly electronegative -CF3 group and the potential intramolecular hydrogen bonding network (between the -OH and the pyrrolidine nitrogen) often causes deviations from purely additive predictive models[5].
Step-by-Step Methodology:
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System Calibration: Calibrate the potentiometric titrator using standard NIST-traceable buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. Validation: Run a blank titration with 0.15 M KCl (background ionic strength) to ensure zero electrode drift.
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Sample Preparation: Dissolve 2-3 mg of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in 10 mL of 0.15 M KCl. If aqueous solubility is limited, utilize a methanol/water cosolvent system and extrapolate the results to 0% methanol using the Yasuda-Shedlovsky extrapolation method.
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Titration (pKa): Titrate the solution with standardized 0.5 M HCl down to pH 2.0, then reverse-titrate with 0.5 M KOH up to pH 12.0. The inflection points in the resulting Bjerrum plot will yield the macroscopic pKa values for the pyrrolidine nitrogen and the fluorinated alcohol.
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LogD Determination: Introduce a known volume of water-saturated n-octanol to the aqueous sample. Perform a dual-phase titration. The shift in the apparent pKa in the presence of the lipid phase allows for the simultaneous calculation of LogP and LogD at physiological pH (7.4)[5].
Protocol 2: Stability-Indicating UHPLC-MS/MS Assay (Forced Degradation)
Causality: To ensure the molecule's viability as a pharmaceutical building block, we must force its degradation to identify intrinsic weak points. LC-MS/MS is chosen for its unparalleled sensitivity and its ability to elucidate the structures of trace degradants via fragmentation.
Step-by-Step Methodology:
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Stress Conditions Setup:
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Thermal: 1 mg/mL in aqueous buffer (pH 7.4) at 60°C for 7 days.
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Oxidative: 1 mg/mL in 3% H2O2 at room temperature for 24 hours.
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Photolytic: Exposure to 1.2 million lux hours and 200 Watt hours/m2 UV light (ICH Q1B standard).
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Quenching & Preparation: At designated time points (0, 24h, 48h, 7d), aliquot 100 µL of the stressed sample. Quench oxidative samples immediately with sodium bisulfite. Dilute 1:10 in mobile phase A (0.1% Formic acid in water). Validation: Include an unstressed control to differentiate true degradation from matrix artifacts.
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Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 5 minutes.
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Mass Spectrometry Detection: Operate the MS in positive Electrospray Ionization (ESI+) mode. Monitor the parent ion [M+H]+ at m/z 184.1. Utilize data-dependent acquisition (DDA) to trigger MS/MS fragmentation on novel peaks to map degradation pathways (e.g., potential N-oxidation of the pyrrolidine ring).
Visualizations
Experimental Workflow for Forced Degradation and Stability Profiling.
Logical Impact of CF3 Substitution on Physicochemical Properties.
References
- Source: sapphirebioscience.
- Source: nih.
- Source: mdpi.
- Source: acs.
- Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
